molecular formula C7H13NO2 B1630905 (S)-1-Methylpiperidine-2-carboxylic acid CAS No. 41447-18-1

(S)-1-Methylpiperidine-2-carboxylic acid

Cat. No. B1630905
Key on ui cas rn: 41447-18-1
M. Wt: 143.18 g/mol
InChI Key: BPSLZWSRHTULGU-LURJTMIESA-N
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Patent
US08623871B2

Procedure details

Into a 25 ml 3-necked round bottom flask, was placed piperidine-2-carboxylic acid (975 mg, 7.56 mmol), HCHO (2.0 ml) and HCOOH (2.6 ml). The resulting solution was allowed to react, with stirring, for 5 hours while the temperature was maintained at reflux. The reaction progress was monitored by LCMS. The mixture was then concentrated by evaporation under vacuum using a rotary evaporator. The residue was triturated with 30 ml of Et2O to provide 1-methylpiperidine-2-carboxylic acid of as a white solid (0.5 g, 41%).
Quantity
975 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8].[CH2:10]=O>C(O)=O>[CH3:10][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
975 mg
Type
reactant
Smiles
N1C(CCCC1)C(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
2.6 mL
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 5 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml 3-necked round bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 30 ml of Et2O

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN1C(CCCC1)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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